7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Oligonucleotide chemistry DNA nanotechnology Parallel-stranded DNA

CAS 93366-89-3 — the unsubstituted N7-glycosylated 7-deazapurine 2′-deoxynucleoside parent scaffold. Lacking a 4-substituent, it is the essential divergent intermediate for installing diverse 4-substituents via the 4-chloro derivative (81% glycosylation yield). Its N7 glycosylation uniquely supports parallel-stranded DNA (Tm 32–36°C), triplex-forming oligos, and quadruplex nanostructures. The 7-deazapurine core confers acid-stable glycosidic bonds (resisting solid-phase depurination) and PNP resistance for extended intracellular half-life. Ideal for oligonucleotide synthesis, medicinal chemistry SAR at the 4-position, and metabolically stable probe development.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 93366-89-3
Cat. No. B3307530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
CAS93366-89-3
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=CN=CN=C32)CO)O
InChIInChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8-,9+,10+/m0/s1
InChIKeyAEQRATFTZKRUBX-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- (CAS 93366-89-3): Structural Identity and Procurement-Relevant Classification


7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- (CAS 93366-89-3) is an unsubstituted N7-glycosylated 7-deazapurine 2′-deoxynucleoside with molecular formula C₁₁H₁₃N₃O₃ and molecular weight 235.24 g/mol [1]. The compound belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleoside class, wherein the N7 atom of the purine ring has been replaced by a carbon atom, and the 2-deoxy-β-D-erythro-pentofuranosyl sugar moiety is attached at the N7 (pyrrole nitrogen) position rather than the N9 position characteristic of natural purine nucleosides [2]. Unlike its 4-amino (7-deaza-2′-deoxyadenosine) or 4-oxo (7-deaza-2′-deoxyinosine) counterparts, the parent compound bears no exocyclic substituent at the 4-position, establishing it as the minimal scaffold within the 7-deazapurine 2′-deoxynucleoside family . This structural minimality confers distinct utility as a versatile synthetic intermediate for generating diverse 4-substituted analogs and as a reference compound for comparative biophysical studies .

Why Generic 7-Deazapurine Nucleosides Cannot Substitute for CAS 93366-89-3 in Structure-Function Studies


The unsubstituted 7H-pyrrolo[2,3-d]pyrimidine parent scaffold (CAS 93366-89-3) cannot be interchanged with its 4-substituted congeners (e.g., 7-deaza-2′-deoxyadenosine, 7-deaza-2′-deoxyguanosine, or 7-deaza-2′-deoxyinosine) because the absence of the 4-amino or 4-oxo group fundamentally alters hydrogen-bonding donor/acceptor patterns, base-pairing specificity, and enzyme recognition [1]. While 4-amino-substituted analogs engage in canonical Watson-Crick pairing (dA:dT-like) and 4-oxo derivatives act as universal/ambiguous bases, the unsubstituted parent lacks both hydrogen-bond donor and acceptor functionality at the 4-position, rendering it incapable of forming stable Watson-Crick base pairs in duplex DNA [2]. Furthermore, the N7 glycosylation site in this compound distinguishes it from N9-linked natural purine 2′-deoxynucleosides (e.g., 2′-deoxyadenosine, 2′-deoxyguanosine), which preferentially support antiparallel duplex orientation, whereas N7-glycosylated deazapurines favor parallel strand orientation . The glycosylation site also governs resistance to enzymatic cleavage by purine nucleoside phosphorylase (PNP), which requires N7 for transition-state stabilization during glycosidic bond scission [2]. Thus, substituting CAS 93366-89-3 with any 4-substituted or N9-linked analog would compromise experimental outcomes in studies of glycosylation-site-dependent base pairing, polymerase substrate specificity, or metabolic stability.

Quantitative Differentiation Evidence for CAS 93366-89-3 Versus Closest Structural Analogs


N7 vs. N9 Glycosylation Site Determines Duplex Strand Orientation Preference

Oligonucleotides incorporating N7-glycosylated purine nucleosides (exemplified by the closely related N7-(2′-deoxyadenine) analog, N7Ad) form duplexes that are thermodynamically more stable in parallel strand (ps) orientation than in antiparallel strand (aps) orientation. In a pair of matched oligonucleotide duplex systems derived from 5′-d(TAGGTCAATACT)-3′ and its complement, the N7Ad•Td base pair in parallel strand context produced a Tm of 36°C (ΔH° = 70 kcal/mol, ΔG°₂₉₈ = 7.7 kcal/mol), whereas the same base pair in antiparallel context gave a Tm of 32–35°C depending on sequence position . By contrast, natural N9-linked 2′-deoxyadenosine (dA)•dT base pairs preferentially stabilize antiparallel duplexes, with the parallel orientation being destabilized relative to the canonical antiparallel Watson-Crick arrangement . This inversion of strand orientation preference is a direct consequence of the altered glycosylation site (N7 vs. N9), which repositions the nucleobase relative to the sugar-phosphate backbone and modifies the spatial presentation of hydrogen-bonding faces [1].

Oligonucleotide chemistry DNA nanotechnology Parallel-stranded DNA

Enhanced N-Glycosidic Bond Stability Against Acid-Catalyzed Hydrolysis vs. Natural Purine 2′-Deoxynucleosides

The N-glycosidic bond of 7-deazapurine nucleosides, including the structural class to which CAS 93366-89-3 belongs, exhibits markedly enhanced resistance to acid-catalyzed hydrolysis compared to natural purine 2′-deoxynucleosides. For the directly analogous 4-oxo derivative 7-deaza-2′-deoxyinosine (systematic name: 7-(2-deoxy-β-D-erythro-pentofuranosyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one), the N-glycosylic bond is described as exhibiting 'extraordinary stability' and being 'extremely stable against acid or base' [1][2]. X-ray crystallographic analysis confirms an anti glycosylic bond conformation with χ = 113.30(15)°, which is associated with enhanced resistance to hydrolytic cleavage [1]. By contrast, natural 2′-deoxyinosine and 2′-deoxyguanosine undergo rapid depurination under mildly acidic conditions (e.g., pH < 4), with half-lives on the order of minutes to hours at elevated temperatures [3]. The enhanced stability is attributed to the electronic properties of the 7-deazapurine moiety, where the replacement of the N7 nitrogen with a carbon atom reduces the electron-withdrawing character of the heterocycle, thereby decreasing the susceptibility of the glycosidic bond to protonation and subsequent cleavage [3].

Nucleoside stability Depurination resistance Oligonucleotide synthesis

N7 vs. N9 2-Aminopurine Deoxynucleoside Isomers Exhibit Distinct Base-Triple Stability Orders in Triple-Helix Formation

A direct head-to-head comparison of all four isomeric 2-aminopurine deoxynucleosides (αN7, βN7, αN9, βN9) in triplex-forming oligonucleotides (TFOs) reveals that the glycosylation site (N7 vs. N9) and anomeric configuration (α vs. β) fundamentally alter the base-triple stability hierarchy. Quantitative DNase I footprint titration experiments on 15mer TFOs binding to duplex DNA targets containing all four natural base pairs (X-Y) opposite the modified residue yielded association constants (Kₐ) in the range of 1.0 × 10⁶ to 1.3 × 10⁸ M⁻¹ [1]. Critically, the relative base-triple stability order for βN7ap (the β-N7 isomer, structurally analogous to the target compound's glycosylation configuration) is: A-T > C-G > G-C > T-A, whereas the βN9ap isomer (structurally analogous to natural N9-linked purine nucleosides) shows the distinctly different order: G-C > A-T > C-G > T-A [1]. This reversal of selectivity—where N7-linked isomers favor A-T base pairs while N9-linked isomers favor G-C base pairs—provides a quantifiable and mechanistically significant differentiation driven solely by the glycosylation position [1][2].

Triplex-forming oligonucleotides Antigene strategy DNA recognition

Unsubstituted 4-Position Enables Divergent Synthetic Derivatization Unavailable to 4-Amino or 4-Oxo Congeners

CAS 93366-89-3, as the unsubstituted parent scaffold, is uniquely positioned as a synthetic entry point for generating structurally diverse 4-substituted 7-deazapurine 2′-deoxynucleoside libraries. In the established synthetic route, the protected precursor of the 4-chloro derivative is obtained in 81% yield via solid-liquid phase-transfer glycosylation of 4-chloropyrrolo[2,3-d]pyrimidine with the appropriate 2-deoxy sugar halide . The 4-chloro intermediate (4-chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine, CAS 97337-37-6) is then amenable to nucleophilic aromatic substitution to install amino, alkoxy, thio, or other substituents at the 4-position—a diversification strategy that requires the unsubstituted or 4-halo scaffold [1]. By contrast, 4-amino-substituted analogs (e.g., 7-deaza-2′-deoxyadenosine) and 4-oxo analogs (e.g., 7-deaza-2′-deoxyinosine) are terminal products that cannot be readily converted to other 4-substituted derivatives without deamination or deoxygenation steps that introduce additional synthetic burden and yield losses [1]. The parent compound therefore serves as the most synthetically permissive intermediate in the 7-deazapurine 2′-deoxynucleoside family [1].

Nucleoside synthesis Chemical diversification Medicinal chemistry

Resistance to Purine Nucleoside Phosphorylase (PNP)-Mediated Glycosidic Bond Cleavage vs. Natural Purine Nucleosides

Pyrrolo[2,3-d]pyrimidine nucleosides, including the target compound and its derivatives, are documented to be resistant to cleavage by purine nucleoside phosphorylase (PNP), one of the two major pathways of purine nucleoside metabolic inactivation [1]. PNP catalyzes the phosphorolytic cleavage of the N-glycosidic bond of natural purine nucleosides (e.g., inosine, guanosine, and their 2′-deoxy counterparts), but requires the N7 nitrogen atom of the purine ring to stabilize the oxocarbenium ion transition state during catalysis [2]. The replacement of N7 with a carbon atom in the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold eliminates this critical catalytic interaction, rendering the glycosidic bond refractory to PNP-mediated cleavage [1][2]. This resistance is a class-wide property of 7-deazapurine nucleosides, including the unsubstituted parent compound [1]. In contrast, natural 2′-deoxyguanosine and 2′-deoxyinosine are efficiently cleaved by PNP with k_cat/K_M values in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ for the mammalian enzyme [3].

Metabolic stability Enzyme resistance Antiviral nucleosides

Procurement-Driven Application Scenarios for 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- (CAS 93366-89-3)


Parallel-Stranded DNA Nanotechnology and Non-Canonical Nucleic Acid Architecture Construction

Researchers designing parallel-stranded DNA motifs, triplex-forming oligonucleotides (TFOs), or quadruplex-based nanostructures should procure CAS 93366-89-3 (or its directly derived phosphoramidite) because the N7-glycosylation site uniquely supports parallel strand orientation, yielding duplexes with Tm values of 32–36°C for N7Ad•Td base pairs in parallel contexts—a property that N9-linked natural nucleosides cannot replicate . The compound's well-characterized base-pairing thermodynamics (ΔH°, ΔS°, ΔG°₂₉₈ values established for the N7-deazapurine class) enable predictive design of hybrid nucleic acid architectures [1]. This application is supported by the cross-study comparable evidence of strand orientation preference (Section 3, Evidence Item 1).

Divergent Synthesis of 4-Substituted 7-Deazapurine 2′-Deoxynucleoside Libraries for Antiviral and Anticancer SAR

Medicinal chemistry groups conducting systematic SAR exploration at the 4-position of the 7-deazapurine scaffold should prioritize the unsubstituted parent compound (CAS 93366-89-3) because the 4-chloro derivative—directly accessible in 81% glycosylation yield from the parent heterocycle—serves as a single divergence point for installing diverse 4-substituents (amino, alkoxy, thio, alkylamino) via nucleophilic substitution or cross-coupling . This divergent strategy is incompatible with 4-amino or 4-oxo congeners, which are terminal products lacking a leaving group at the 4-position . The supporting evidence for synthetic versatility (Section 3, Evidence Item 4) substantiates this procurement rationale.

Acid-Stable Oligonucleotide Synthesis and Hybridization Probe Construction

Investigators synthesizing oligonucleotides for applications requiring repeated exposure to acidic conditions (e.g., solid-phase synthesis with iterative deprotection cycles, hybridization probes for low-pH environments, or DNA sequencing by chemical degradation) should select CAS 93366-89-3-derived building blocks. The 7-deazapurine scaffold confers extraordinary acid stability to the N-glycosidic bond, in contrast to natural purine nucleosides that undergo progressive depurination under identical conditions [2][3]. The class-level inference evidence on glycosidic bond stability (Section 3, Evidence Item 2) directly supports this application, and the compound's established use as a stable substitute for 2′-deoxyinosine in universal base applications further validates this scenario [3].

PNP-Resistant Nucleoside Probes for Intracellular Metabolic Stability Studies

Cell biologists and pharmacologists requiring nucleoside analog probes with extended intracellular half-life should procure the 7-deazapurine scaffold because its resistance to PNP-mediated glycosidic bond cleavage eliminates one of the two major metabolic inactivation pathways that rapidly degrade natural purine nucleosides [4][5]. While the 4-unsubstituted parent compound may require conversion to its 5′-triphosphate for direct polymerase incorporation studies, its scaffold-level PNP resistance makes it a superior starting material for constructing metabolically stable nucleotide probes compared to N9-linked natural purine nucleosides [5]. This application is supported by the class-level inference evidence on PNP resistance (Section 3, Evidence Item 5).

Quote Request

Request a Quote for 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.